Germanium(II) chloride dioxane complex (1:1)
Overview
Description
Germanium(II) chloride dioxane complex (1:1) is a coordination compound of germanium(II) and dioxane. This complex is used for a variety of scientific research applications, including as a catalyst, a reagent, and a ligand. It is a versatile compound with a wide range of potential applications.
Scientific Research Applications
Synthesis and Characterization
- Germanium(II) chloride dioxane complex has been used in the synthesis of neutral and cationic germanium(II) derivatives of aminotroponiminates, demonstrating its versatility in creating different germanium(II) species (Dias & Wang, 1997).
- The compound has facilitated the synthesis of novel germanium bis-catecholate complexes, showcasing its role in redox transformations and complex formation (Lado et al., 2008).
- Research involving the creation of N-heterocyclic germylidenide and stannylidenide anions has utilized this complex, highlighting its utility in the formation of unique germanium(II) compounds (Woodul et al., 2010).
Structural and Bonding Studies
- The germanium(II) chloride dioxane complex has been key in studying the molecular structure and bonding in germanium(II) complexes, such as those with anionic ligands derived from diaza-butadiene (Chia et al., 2014).
- Investigations into germanium(II)-dithiocarbamate complexes have utilized this compound, contributing to the understanding of germanium(II) chemistry and coordination (Karsch et al., 1990).
Development of Novel Complexes
- The germanium(II) chloride dioxane complex has been instrumental in the development of cationic germanium(II) and tin(II) complexes, adding to the diversity of germanium-based chemical species (Ayers & Dias, 2002).
- It has enabled the synthesis of poly(pyrazolyl)borate complexes of germanium(II), expanding the scope of germanium-based coordination chemistry (Reger & Coan, 1996).
In-depth Structural Analyses
- Detailed structural analyses of germanium dichloride complexes with 1,4-dioxane, such as the redetermination of its structure at lower temperatures, have provided greater insight into the bonding and arrangement of these molecules (Denk et al., 1998).
- The study of complexes like [Ga2Cl4(dioxane)2]x has revealed important information about the molecular structure and reactivity of similar polymeric gallium(II) halides (Wei et al., 1999).
Novel Reactions and Synthesis Techniques
- The germanium(II) chloride dioxane complex has been crucial in the synthesis of the first oxygen-donor-stabilized organogermanium(II) compounds, marking significant progress in the field of organogermanium chemistry (Jutzi et al., 2001).
- Its use in reactions of organogermanium(II) chlorides has led to the synthesis of diverse and novel germanium derivatives, demonstrating the compound's role in advancing germanium(II) chemistry (Leung et al., 2007).
Reactivity and Mechanistic Studies
- The germanium(II) chloride dioxane complex has been pivotal in studying the reactivity of germanium(II) hydrides, leading to hydrogermylation reactions and the formation of new types of germanium-based compounds (Choong et al., 2011).
- It has contributed to the development of indenyl complexes of germanium(II), expanding the scope of organometallic germanium chemistry (Cowley et al., 1993).
properties
InChI |
InChI=1S/C4H8O2.Cl2Ge/c1-2-6-4-3-5-1;1-3-2/h1-4H2; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMJLNHIEKAQSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.Cl[Ge]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2GeO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446118 | |
Record name | Germanium(II) chloride dioxane complex (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10857305 | |
CAS RN |
28595-67-7 | |
Record name | Germanium(II) chloride dioxane complex (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Germanium, dichloro(1,4-dioxane-κO1,κO4)-, (T-4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.